molecular formula C12H17NO B7477395 N,3-dimethyl-N-phenylbutanamide

N,3-dimethyl-N-phenylbutanamide

Cat. No. B7477395
M. Wt: 191.27 g/mol
InChI Key: YLXIWSXSEAJEMI-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-phenylbutanamide, also known as DMBA, is a synthetic compound that is structurally similar to amphetamines. It is a psychostimulant drug that has been used in scientific research for its potential to enhance cognitive performance and treat neurological disorders. In

Scientific Research Applications

  • Molecular Complex Formation : A study by Lewiński et al. (1993) reveals that 2-[4-dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide forms a molecular complex with N,N-dimethyl-4-nitrosoaniline, linked by hydrogen bonds and π-π* interactions, indicating potential applications in molecular engineering and complex formation studies (Lewiński, Nitek, & Milart, 1993).

  • Synthesis of Heterocyclic Compounds : Li et al. (2009) synthesized a compound related to N,3-dimethyl-N-phenylbutanamide, namely 3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione, by reacting 2-(1,3-dithiolan-2-ylidene)-3-oxo-N-phenylbutanamide with N,N′-dimethylformamide dimethyl acetal. This indicates the compound's utility in synthesizing heterocyclic structures, which are significant in pharmaceutical and chemical research (Li, Li, Hao, & Sun, 2009).

  • Catalysis in Organic Reactions : Cui et al. (2007) discovered that certain 1,3-dicarbonyl compounds like 3-oxo-N-phenylbutanamide are effective, affordable, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. This highlights its potential use in enhancing the efficiency of significant organic reactions (Cui, Li, Liu, & Guo, 2007).

  • Synthesis of Dichlorinated Products : A study by Liu et al. (2013) describes a palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides to synthesize 2,2-dichloro-3-oxo-N-phenylbutanamides. This process provides a direct route to α,α-dichlorinated products starting from β-dicarbonyl compounds, indicating its relevance in synthetic organic chemistry (Liu, Tan, Zhou, Chen, & Zhang, 2013).

properties

IUPAC Name

N,3-dimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)9-12(14)13(3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIWSXSEAJEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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